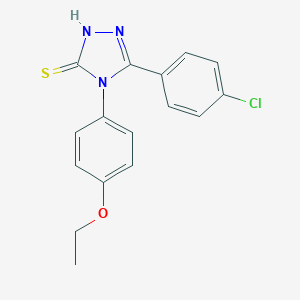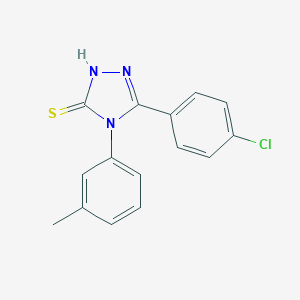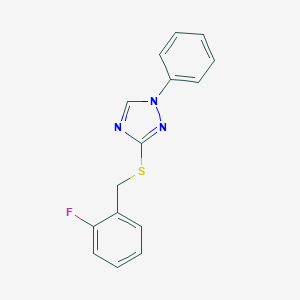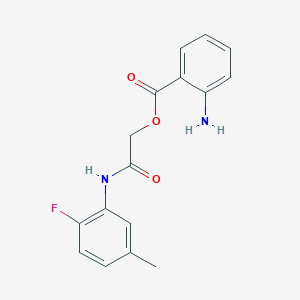
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as CETT, is a chemical compound that belongs to the class of triazole derivatives. CETT has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
1. Neuroprotective Potential
Thiazolo-triazole compounds, including variants similar to 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, have shown promise in mitigating oxidative stress in brain tissues, suggesting potential neuroprotective applications. Specifically, these compounds have demonstrated the ability to ameliorate peroxidative injury in brain tissues, pointing to their potential utility in managing conditions associated with oxidative stress in the nervous system (Aktay et al., 2005).
2. Anti-inflammatory Properties
Derivatives of 1,2,4-triazole-3-thiol, closely related to the compound , have been noted for their anti-inflammatory effects. These compounds have been compared favorably with standard anti-inflammatory drugs, showing significant anti-inflammatory action without substantial ulcerogenic effects, indicating a promising therapeutic profile for inflammatory conditions (Mousa, 2012).
3. Anti-convulsant Potential
Several studies have highlighted the potential of triazole derivatives as anticonvulsants. For instance, S-triazole derivatives have shown efficacy in enhancing the anticonvulsant activity of classical antiepileptic drugs in preclinical studies, suggesting their potential in developing new treatment options for epilepsy (Luszczki et al., 2012). Similarly, triazole-thiones have been explored for their antidepressant properties, potentially offering new avenues for treating mood disorders (Kane et al., 1988).
特性
IUPAC Name |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJXCYSYXVWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462431.png)
![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)
![N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462436.png)

![5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462470.png)
![3-butyl-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462483.png)
![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)
![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)
![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)
![5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B462550.png)
![5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462551.png)